7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
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Overview
Description
The compound 7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule featuring a piperazine ring, a quinazolinone core, and a dioxolo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps involve:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Deprotection: Removal of protective groups using PhSH, followed by selective intramolecular cyclization to yield piperazinopyrrolidinones.
Industrial Production Methods
Industrial production methods for such complex molecules often involve parallel solid-phase synthesis and photocatalytic synthesis to enhance yield and purity . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 1-(3-氨丙基)-4-甲基哌嗪 .
Uniqueness
The uniqueness of 7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one lies in its complex structure, which combines multiple functional groups and heterocycles, making it a versatile molecule for various applications in medicinal chemistry and pharmacology .
Properties
Molecular Formula |
C27H32N4O4S |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
7-[6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C27H32N4O4S/c1-18-7-6-8-20(13-18)30-12-11-29(16-19(30)2)25(32)9-4-3-5-10-31-26(33)21-14-23-24(35-17-34-23)15-22(21)28-27(31)36/h6-8,13-15,19H,3-5,9-12,16-17H2,1-2H3,(H,28,36) |
InChI Key |
JUFGNTLCKVCWAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
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